molecular formula C6H9N3O B1356909 N,N-Dimethyl-1H-pyrazole-3-carboxamide

N,N-Dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B1356909
M. Wt: 139.16 g/mol
InChI Key: WNWABQGHVAKUDZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a dimethyl substitution on the amide nitrogen. Pyrazole carboxamides are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . The compound’s synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with dimethylamine under activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF) .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

N,N-dimethyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C6H9N3O/c1-9(2)6(10)5-3-4-7-8-5/h3-4H,1-2H3,(H,7,8)

InChI Key

WNWABQGHVAKUDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=NN1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole-3-carboxamide Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound N,N-dimethyl (amide), 1H-pyrazole C₆H₁₀N₄O 154.17 Hypothesized bioactivity (e.g., kinase inhibition) inferred from analogs N/A
N-(3-Hydroxyphenyl)-1-[(5-phenyltetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide Tetrazole-methyl, 3-hydroxyphenylamide C₁₉H₁₆N₈O₂ 388.38 Enhanced solubility due to phenolic -OH; potential CNS targeting [4]
1-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide 4-nitro, N-methylpyrazole-methyl C₁₀H₁₂N₆O₂ 260.25 Electron-withdrawing nitro group may enhance metabolic stability [5]
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 5-CF₃, 3-Cl-phenylamide C₁₂H₁₀ClF₃N₄O 330.69 Lipophilic substituents (CF₃, Cl) likely improve membrane permeability [6]
1-(Trimethylnaphthyl)-N,N,N-trimethyl-1H-pyrazole-3-carboxamide Trimethylnaphthyl, trimethylamide C₂₁H₂₅N₃O 335.44 Bulky aromatic groups may confer selectivity in receptor binding [8]

Structural Modifications and Bioactivity

  • Electron-Donating vs. Withdrawing Groups : Derivatives like the 4-nitro-substituted analog (Table 1, Row 3) exhibit electron-withdrawing effects, which can stabilize the molecule against enzymatic degradation . In contrast, the trifluoromethyl group in the 5-position (Row 4) enhances lipophilicity, favoring blood-brain barrier penetration .
  • Solubility and Targeting: The 3-hydroxyphenylamide derivative (Row 2) introduces a polar phenolic group, improving aqueous solubility and enabling targeting of extracellular receptors .
  • Steric Effects : Bulky substituents, such as the trimethylnaphthyl group (Row 5), may restrict rotational freedom, increasing binding specificity to hydrophobic enzyme pockets .

Pharmacological Implications

For example, benzimidazole-pyrazole hybrids () demonstrate inhibitory activity against enzymes like COX-2, implying similar mechanisms for dimethyl-substituted analogs .

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